molecular formula C7H6ClIN2O B13029506 N-(3-chloro-5-iodopyridin-4-yl)acetamide

N-(3-chloro-5-iodopyridin-4-yl)acetamide

Cat. No.: B13029506
M. Wt: 296.49 g/mol
InChI Key: SIOHMHOTHGNCIM-UHFFFAOYSA-N
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Description

N-(3-Chloro-5-iodopyridin-4-yl)acetamide is a halogenated pyridine derivative featuring an acetamide group at position 4, a chlorine atom at position 3, and an iodine atom at position 5 of the pyridine ring. Its molecular formula is C₇H₅ClIN₂O, with a molecular weight of 295.49 g/mol (calculated). The compound’s structural uniqueness arises from the combination of halogen substituents (Cl and I) and the acetamide moiety, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C7H6ClIN2O

Molecular Weight

296.49 g/mol

IUPAC Name

N-(3-chloro-5-iodopyridin-4-yl)acetamide

InChI

InChI=1S/C7H6ClIN2O/c1-4(12)11-7-5(8)2-10-3-6(7)9/h2-3H,1H3,(H,10,11,12)

InChI Key

SIOHMHOTHGNCIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=NC=C1Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-5-iodopyridin-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-5-iodopyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Condensation Reactions: The acetamide group can react with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(3-chloro-5-iodopyridin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-5-iodopyridin-4-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Activities References
N-(3-Chloro-5-iodopyridin-4-yl)acetamide C₇H₅ClIN₂O 295.49 Cl (C3), I (C5), acetamide (C4) Synthetic intermediate (inferred) N/A
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide C₇H₇IN₂O₂ 278.05 OH (C4), I (C5), acetamide (C3) Organic synthesis intermediate
N-(6-Chloropyridin-2-yl)acetamide derivatives C₁₈H₁₅ClN₄O₃S₂ 450.92 Chloropyridine, sulfonylpiperazine, thiazole Antifungal agents
2-Chloro-N-(pyrazol-5-yl)acetamide derivatives C₁₂H₈Cl₂N₄O 307.12 Chloroacetamide, pyrazole, cyano group Insecticide intermediates
N-(3-Chlorophenyl)-triazolylthioacetamide C₁₇H₁₅ClN₆OS 398.86 Triazole-thioether, chlorophenyl, pyridinyl Not specified (structural study)

Key Differences and Implications

Halogen Substituents :

  • The iodine atom in this compound enhances molecular weight and polarizability compared to analogs with lighter halogens (e.g., Cl or F). Iodine’s size and electronegativity may facilitate halogen bonding, influencing interactions in biological systems or crystal packing .
  • In contrast, N-(4-hydroxy-5-iodopyridin-3-yl)acetamide replaces chlorine with a hydroxyl group, increasing hydrophilicity and altering hydrogen-bonding capabilities .

Heterocyclic Core: Pyridine-based analogs (e.g., N-(6-chloropyridin-2-yl)acetamide derivatives) exhibit diverse bioactivities, such as antifungal properties, due to sulfonylpiperazine and thiazole extensions . Pyrazole-based compounds (e.g., 2-chloro-N-(pyrazol-5-yl)acetamide) prioritize insecticidal activity, leveraging cyano and chloro substituents for target specificity .

Pharmacological Potential: While this compound lacks direct activity data, analogs like N-(6-chloropyridin-2-yl)acetamide demonstrate broad-spectrum antifungal activity, suggesting that halogen positioning and auxiliary functional groups (e.g., sulfonyl) are critical for bioactivity .

Synthetic Utility :

  • The iodine atom in the target compound may serve as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization—a feature less feasible in hydroxylated analogs .

Research Findings and Trends

  • Antimicrobial Activity : Pyridine-acetamide hybrids with sulfonylpiperazine moieties (e.g., compound 50 in ) show enhanced antifungal activity due to improved membrane penetration and target binding .
  • Insecticide Development: Chloroacetamide-pyrazole hybrids () highlight the importance of chloro and cyano groups in disrupting insect nervous systems .
  • Structural Insights : Crystallographic studies using programs like SHELXL () have been pivotal in resolving the 3D structures of halogenated acetamides, aiding in structure-activity relationship (SAR) analyses .

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